N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
The exact mass of the compound this compound is 538.0520837 g/mol and the complexity rating of the compound is 866. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-31(20-7-3-2-4-8-20)36(34,35)21-14-11-18(12-15-21)27(33)30-25-16-13-19(28)17-23(25)26(32)22-9-5-6-10-24(22)29/h2-17H,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPKVHBYOGOOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C28H27Cl2N3O7S
- Molecular Weight : 620.5 g/mol
- CAS Number : 271246-51-6
- IUPAC Name : (S)-1-(N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycyl)pyrrolidine-2-carboxamide
The compound features a complex arrangement of functional groups that contribute to its biological activity. The presence of chloro and sulfonamide groups is particularly notable for their roles in modulating various biological pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzophenone have been reported to possess antimicrobial , antiallergic , and anti-inflammatory properties, suggesting potential applications in treating infections and inflammatory conditions .
Anti-inflammatory Effects
The compound's structure suggests it may inhibit inflammatory pathways. In studies involving related compounds, significant reductions in paw edema were observed in animal models, indicating potential anti-inflammatory effects . The mechanism is likely related to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Anticancer Activity
Preliminary studies have indicated that similar sulfonamide derivatives can exhibit anticancer properties. For example, some compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in edema in animal models | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Anti-inflammatory Effects
In a controlled study, this compound was administered to albino rats subjected to inflammatory stimuli. The compound significantly reduced paw thickness compared to control groups, demonstrating its potential as an anti-inflammatory agent. The study reported a percentage inhibition of paw thickness reaching up to 74%, suggesting strong anti-inflammatory efficacy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in inflammation and microbial metabolism.
- Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Interference with Cell Cycle Progression : By inducing apoptosis in cancer cells, this compound may affect the cell cycle and lead to reduced tumor growth.
Scientific Research Applications
Medicinal Chemistry
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide has been investigated for its potential use in developing pharmaceuticals aimed at treating various inflammatory diseases. Its structure suggests possible interactions with biological targets, making it a candidate for further drug development.
Key Findings:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Properties : Research has shown potential antimicrobial effects, suggesting applications in combating bacterial infections.
Biological Research
The compound is being studied for its biological activities, particularly its mechanism of action within cellular systems. Understanding how it interacts with specific enzymes or receptors can provide insights into its therapeutic potential.
Case Studies:
- Enzyme Inhibition : Studies have indicated that the compound can inhibit certain enzymes involved in inflammatory pathways, suggesting a mechanism by which it could reduce inflammation.
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound may induce apoptosis (programmed cell death), highlighting its potential as an anticancer agent.
Industrial Applications
In addition to its medicinal properties, this compound is also utilized in the synthesis of specialty chemicals.
Applications Include:
- Intermediate in Synthesis : The compound serves as an important intermediate in the production of more complex organic molecules, which are essential in various chemical manufacturing processes.
- Research Tool : It is used as a reagent in chemical research to study reaction mechanisms and develop new synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as amidation and sulfonylation. Key steps include:
- Chlorobenzoylation : Reacting 4-chloro-2-aminophenol with 2-chlorobenzoyl chloride under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
- Sulfamoylation : Introducing the methyl(phenyl)sulfamoyl group via sulfonamide coupling, requiring precise stoichiometry to avoid over-sulfonation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization (60–75%) is achieved by controlling temperature (0–5°C for exothermic steps) and using catalysts like DMAP .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments and substituent positions. For example, the deshielded proton at δ 8.2 ppm confirms the benzamide carbonyl group .
- FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1340 cm⁻¹ (sulfonamide S=O) validate functional groups .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 515.0522) confirms molecular formula .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming stereochemistry in solid-state structures .
Q. What initial biological screening approaches are recommended to evaluate this compound’s activity?
- Methodological Answer :
- In Vitro Assays : Use cell viability assays (MTT or resazurin) against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .
- Enzyme Inhibition Studies : Test against targets like acetyl-CoA carboxylase (ACC) or bacterial phosphopantetheinyl transferases (PPTases) via fluorometric assays .
- ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare variables like cell lines (e.g., adherent vs. suspension), assay duration (24 vs. 48 hours), and solvent controls (DMSO concentration ≤0.1%) .
- Orthogonal Assays : Validate cytotoxicity results with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .
- Structural Analog Comparison : Test derivatives (e.g., trifluoromethyl vs. methyl groups) to isolate pharmacophoric contributions .
Q. What experimental designs are recommended to study the compound’s mechanism of action against bacterial targets?
- Methodological Answer :
- Target Validation : Use gene knockout strains (e.g., PPTase-deficient E. coli) to confirm target specificity .
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for PPTases .
- Pathway Analysis : Employ RNA-seq to identify downregulated genes in bacterial fatty acid synthesis pathways post-treatment .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to PPTase active sites, focusing on hydrogen bonds with Ser-56 and hydrophobic interactions with Phe-124 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Develop models using descriptors like logP and polar surface area to optimize bioavailability .
Q. What strategies improve the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce ester groups at the sulfamoyl moiety to enhance oral absorption, with enzymatic cleavage in plasma .
- Lipid Nanoparticle Encapsulation : Increase half-life by reducing renal clearance, using formulations with DSPC/cholesterol .
- Metabolite Identification : Use LC-MS/MS to track degradation products in serum and adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
